(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide
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Overview
Description
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide is a complex organic compound that features a benzothiazole ring fused with a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The benzodioxin ring can be introduced through a series of reactions involving appropriate precursors and reagents. The final step involves the formation of the hydrazono group and the acetonitrile moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the synthesis would generally follow similar steps as in laboratory preparation, scaled up with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzothiazole and benzodioxin rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or benzodioxin rings.
Scientific Research Applications
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the development of new materials with unique properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-ylacetonitrile: A simpler analog with similar core structure but lacking the benzodioxin ring.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Another related compound with a different substitution pattern on the benzothiazole ring.
Uniqueness
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide is unique due to the presence of both benzothiazole and benzodioxin rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N4O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H12N4O2S/c18-10-13(17-19-12-3-1-2-4-16(12)24-17)21-20-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,20H,7-8H2/b21-13- |
InChI Key |
LBKVCGXORWYEJZ-BKUYFWCQSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4S3 |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/N=C(/C#N)\C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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